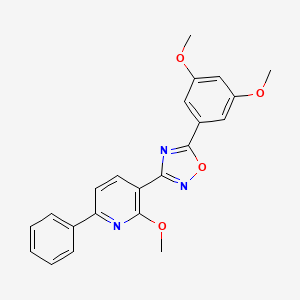
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(p-tolyl)acetamide, also known as PT-sulfamoylphenyl-ether (PTSP), is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of sulfonamide compounds, which are known to have a wide range of biological activities. PTSP has been shown to possess a number of unique properties that make it a promising candidate for use in various research applications.
Mecanismo De Acción
The mechanism of action of PTSP involves the selective inhibition of certain ion channels, including the TRPC3 and TRPC6 channels. These channels are involved in a variety of physiological processes, including smooth muscle contraction and regulation of blood pressure. By selectively blocking these channels, PTSP can be used to study the role of ion channels in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PTSP are primarily related to its ability to selectively block certain ion channels. In vitro studies have shown that PTSP can inhibit the activity of TRPC3 and TRPC6 channels, leading to a decrease in intracellular calcium levels. This, in turn, can affect a variety of physiological processes, including smooth muscle contraction and regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PTSP in laboratory experiments is its ability to selectively block certain ion channels. This makes it a valuable tool for studying the role of these channels in various biological processes. However, one limitation of using PTSP is that it may not be effective in all systems or under all conditions. Additionally, the precise mechanism of action of PTSP is still not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are a number of potential future directions for research involving PTSP. One area of interest is the use of PTSP in the study of cardiovascular disease. PTSP has been shown to affect blood pressure regulation, which may have implications for the treatment of hypertension. Additionally, PTSP may be useful in the study of smooth muscle contraction, which could have applications in the treatment of conditions such as asthma and bronchitis. Finally, there is potential for the development of new drugs based on the structure of PTSP, which could have a wide range of therapeutic applications.
Métodos De Síntesis
The synthesis of PTSP involves the reaction of p-tert-butylphenol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylacetamide to form the final product, PTSP. The synthesis of PTSP is relatively simple and can be carried out using standard laboratory equipment and techniques.
Aplicaciones Científicas De Investigación
PTSP has been extensively studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of PTSP as a tool for studying the role of ion channels in various physiological processes. PTSP has been shown to selectively block the activity of certain ion channels, making it a valuable tool for studying the function of these channels in various biological systems.
Propiedades
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14-5-7-15(8-6-14)20-18(22)13-25-16-9-11-17(12-10-16)26(23,24)21-19(2,3)4/h5-12,21H,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBXRQBAMYUWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(Butylsulfamoyl)phenoxy]acetamide](/img/structure/B7693932.png)

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7693950.png)
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7693958.png)
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7693963.png)


![N-(4-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693988.png)